Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester

Description

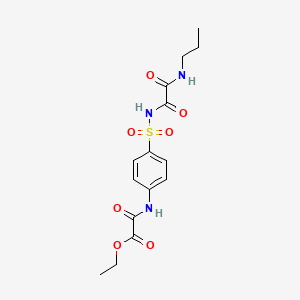

The compound "Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester" (IUPAC name) is a sulfonamide derivative featuring a central phenyl ring substituted with a sulfonamide group, an oxoacetyl-propylamino moiety, and an ethyl ester functional group. Its molecular formula is C₁₅H₂₀N₄O₆S, with a systematic structure that includes:

- A sulfonamide bridge (-SO₂NH-) linked to the phenyl ring.

- An oxoacetyl-propylamino group (-NH-C(O)-CO-NH-CH₂CH₂CH₃) attached to the sulfonamide nitrogen.

- An ethyl ester (-O-CO-OCH₂CH₃) at the terminal acetic acid moiety.

This compound is primarily of interest in medicinal chemistry due to its structural resemblance to sulfonylurea-class antidiabetic agents (e.g., glyburide, glipizide) and other sulfonamide-based therapeutics . Its synthesis likely involves sulfonylation of an aniline precursor followed by sequential coupling of the oxoacetyl-propylamino group and esterification .

Properties

CAS No. |

81717-19-3 |

|---|---|

Molecular Formula |

C15H19N3O7S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate |

InChI |

InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20) |

InChI Key |

MJLIWYGDRWAIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Overview

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Sulfonylation | Introduction of sulfonyl group (-SO₂NH-) onto the phenyl ring via sulfonyl chloride reaction | Sulfonyl chloride, anhydrous conditions, base |

| 2 | Amidation (Coupling) | Coupling of propylamine to oxoacetyl group forming the oxacetyl-propylamino linkage | Carbodiimide coupling agents (e.g., EDC/HOBt), inert atmosphere (N₂/Ar), mild temperature (<60°C) |

| 3 | Esterification | Conversion of carboxylic acid to ethyl ester via Fischer esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux conditions |

Detailed Reaction Conditions

Sulfonylation: The sulfonylation of the aniline precursor is performed under anhydrous conditions to prevent hydrolysis of sulfonyl chloride. Temperature is carefully controlled below 60°C to minimize side reactions and degradation. A base such as triethylamine is often used to neutralize the generated HCl.

Amidation: The propylamino group is introduced via carbodiimide-mediated amidation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates. Temperature is maintained at ambient to slightly elevated levels (20–40°C) to optimize yield.

Esterification: The final esterification step employs Fischer esterification, where the carboxylic acid intermediate reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed to drive the equilibrium toward ester formation. Removal of water by azeotropic distillation or molecular sieves enhances yield.

3 Industrial Production Methods

Industrial-scale synthesis adapts the laboratory procedures with emphasis on scalability, reproducibility, and purity:

Automated Reactors: Continuous flow reactors or batch reactors with precise temperature and mixing controls are used to maintain consistent reaction conditions.

Purification: Advanced purification techniques such as silica gel column chromatography with ethyl acetate/hexane gradients and crystallization are employed to isolate the target compound with high purity.

Quality Control: Spectroscopic methods (NMR, IR, MS) and chromatographic purity assessments ensure batch-to-batch consistency.

4 Analytical Characterization Techniques

To confirm the structure and purity of the synthesized compound, the following spectroscopic techniques are employed:

| Technique | Key Features Detected | Typical Observations |

|---|---|---|

| ¹H/¹³C NMR | Ester, sulfonamide, amide protons and carbons | Ethyl ester protons at δ ~4.1–4.3 ppm; aromatic protons δ ~7.5–8.0 ppm; amide NH δ ~6.5–7.0 ppm |

| Infrared (IR) | Functional group vibrations | Ester C=O stretch ~1740 cm⁻¹; sulfonyl S=O stretches ~1350 and 1150 cm⁻¹; amide I band ~1650 cm⁻¹ |

| Mass Spectrometry | Molecular ion and fragmentation patterns | Molecular ion peak [M+H]⁺ at m/z 386; characteristic fragments from sulfonyl-phenyl moiety |

5 Research Findings and Yield Optimization

Temperature Control: Maintaining reaction temperatures below 60°C during sulfonylation and amidation reduces side reactions and improves yield.

Inert Atmosphere: Use of nitrogen or argon atmosphere during amidation prevents oxidation of amine intermediates, enhancing product stability.

Purification: Employing gradient elution chromatography and recrystallization improves purity, which is critical for medicinal chemistry applications.

Reaction Time: Optimizing reaction times for each step balances conversion efficiency and minimizes degradation.

6 Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Sulfonylation Temp. | < 60°C | Minimizes side reactions |

| Amidation Atmosphere | N₂ or Ar inert gas | Prevents oxidation |

| Esterification Catalyst | Strong acid (e.g., H₂SO₄) | Drives ester formation |

| Solvent | Anhydrous solvents (e.g., dichloromethane, ethanol) | Ensures reaction specificity |

| Purification Method | Silica gel chromatography, recrystallization | Enhances purity and yield |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

- The ethyl ester in the target compound contrasts with methyl esters (e.g., ’s ketanserin intermediate) or hydrazides (e.g., Compound 18 in ), which may alter metabolic stability and bioavailability .

- Compared to N4-valeroylsulfamethazine (), the target’s lack of a pyrimidine ring suggests divergent mechanisms of action, possibly favoring antimicrobial over antitubercular activity .

Physicochemical Properties

Table 3: Predicted Properties vs. Analogues

Notes:

Pharmacological and Toxicological Profiles

- Target Compound: Hypothesized to act on pancreatic β-cell ATP-sensitive potassium channels (similar to sulfonylureas) due to sulfonamide and ester motifs . No direct toxicity data available, but ester hydrolysis may generate acetic acid derivatives with low systemic toxicity .

- N4-Valeroylsulfamethazine: Demonstrates antitubercular efficacy (MIC: 1.5 µg/mL) but higher cytotoxicity (IC₅₀: 12 µM) compared to non-valeroylated analogues .

Biological Activity

Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester, is a complex organic compound that exhibits a range of biological activities. Its structure features an acetic acid moiety linked to a sulfonamide group and an ethyl ester functional group, which contribute to its reactivity and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄O₅S

- CAS Number : 81717-18-2

- IUPAC Name : Acetic acid, (4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester

The unique combination of functional groups in this compound allows for diverse interactions with biological molecules, enhancing its potential efficacy in various applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group mimics natural substrates and can inhibit enzymes involved in metabolic pathways. Additionally, the ester and amide functionalities facilitate hydrogen bonding and other interactions with proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrates.

- Protein Binding : The compound can form stable complexes with proteins, influencing their activity.

- Cellular Uptake : The ethyl ester group may enhance membrane permeability, facilitating cellular uptake.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exert cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Biological Activities of Acetic Acid Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Anticancer | Induced apoptosis in HeLa cells |

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of acetic acid derivatives against various bacterial strains. Results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria when treated with the compound at varying concentrations.

- Inflammatory Response : In a controlled experiment involving human macrophages, treatment with the compound resulted in a marked decrease in IL-6 and IL-1β levels, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Research : A study conducted on breast cancer cell lines revealed that treatment with acetic acid derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

Esterification : React the carboxylic acid precursor (e.g., acetic acid derivative) with ethanol under acid catalysis to form the ethyl ester .

Sulfonylation : Introduce the sulfonyl group via reaction with a sulfonating agent (e.g., sulfonyl chloride) on the phenyl ring, requiring anhydrous conditions to avoid hydrolysis .

Amino-oxacetyl linkage : Couple the propylamine group using a carbodiimide-mediated amidation reaction (e.g., EDC/HOBt) to form the oxacetyl bridge .

Q. Key factors affecting yield :

- Temperature control (< 60°C) during sulfonylation to prevent side reactions.

- Use of inert atmosphere (N₂/Ar) during amidation to minimize oxidation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm ester (δ ~4.1–4.3 ppm for ethyl group), sulfonamide (δ ~7.5–8.0 ppm for aromatic protons), and amide (δ ~6.5–7.0 ppm for NH) groups .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1350/1150 cm⁻¹ (sulfonyl S=O), and ~1650 cm⁻¹ (amide I band) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns of the sulfonyl-phenyl moiety .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Contradictory reports may arise from differences in:

- Solvent systems : Stability in polar aprotic solvents (e.g., DMF) vs. protic solvents (e.g., MeOH) .

- pH range : Hydrolysis of the ester group accelerates below pH 3, while the sulfonamide group degrades above pH 10 .

Q. Methodological resolution :

Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH (1–12) and temperatures (25–60°C).

Compare kinetic parameters (e.g., t₁/₂) to identify dominant degradation pathways .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl group activates the phenyl ring for electrophilic substitution, but steric hindrance from the ethyl ester may limit reactivity. Optimization approaches include:

- Protecting groups : Temporarily block the ester using tert-butyldimethylsilyl (TBS) groups to reduce steric effects .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

Q. What is the compound’s potential as a enzyme inhibitor, and how can binding affinity be validated?

The sulfonamide and amide groups suggest possible interactions with enzyme active sites (e.g., carbonic anhydrase or proteases).

Q. Validation workflow :

Docking studies : Use software (AutoDock Vina) to predict binding poses against target enzymes .

In vitro assays : Measure IC₅₀ values via fluorescence-based activity assays (e.g., inhibition of horseradish peroxidase).

SPR analysis : Quantify binding kinetics (ka/kd) using surface plasmon resonance .

Q. How does the compound’s logP value impact its applicability in pharmacological studies?

The calculated logP (~2.5–3.0, using software like ChemAxon) indicates moderate lipophilicity, which affects:

- Membrane permeability : Suitable for crossing the blood-brain barrier but may require formulation adjustments (e.g., nanoemulsions) for optimal bioavailability .

- Solubility : Poor aqueous solubility (<1 mg/mL) necessitates co-solvents (e.g., PEG 400) in in vivo studies .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

Challenges :

- Low yields in the final amidation step due to steric hindrance.

- Purification difficulties from byproducts (e.g., unreacted sulfonyl chloride).

Q. Solutions :

- Flow chemistry : Continuous processing to improve mixing and heat transfer .

- Design of Experiments (DoE) : Statistical optimization of reactant stoichiometry and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.